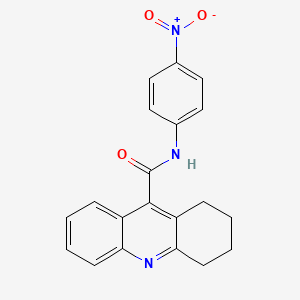

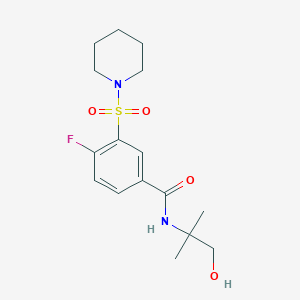

N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Übersicht

Beschreibung

N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, also known as NTAC, is a synthetic compound that belongs to the acridine family. It has gained attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Wirkmechanismus

N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes such as topoisomerase and acetylcholinesterase, which play a role in cancer cell proliferation and Alzheimer's disease, respectively. Additionally, N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to the induction of programmed cell death in cancer cells.

Biochemical and Physiological Effects:

N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, leading to a reduction in oxidative stress. Additionally, N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. These effects make it a promising candidate for the treatment of diseases characterized by oxidative stress and inflammation, such as cancer and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurodegenerative diseases. However, one limitation of using N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide for different diseases. Finally, more studies are needed to investigate the potential side effects of N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide and its long-term safety profile.

Synthesemethoden

N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-nitroaniline with 1,2,3,4-tetrahydroacridine-9-carboxylic acid in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name |

N-(4-nitrophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c24-20(21-13-9-11-14(12-10-13)23(25)26)19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJXGEIOLFDHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386552 | |

| Record name | 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324053-81-8 | |

| Record name | 9-Acridinecarboxamide, 1,2,3,4-tetrahydro-N-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-NITROPHENYL)-1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5133085.png)

![2-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzamide](/img/structure/B5133103.png)

![2-chloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5133116.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5133126.png)

![2-[(2-fluorophenoxy)methyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B5133133.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133144.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5133157.png)

![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)